molecular formula C8H5F2NO2 B8742589 5,7-Difluoro-4H-benzo[1,4]oxazin-3-one

5,7-Difluoro-4H-benzo[1,4]oxazin-3-one

Numéro de catalogue: B8742589
Poids moléculaire: 185.13 g/mol
Clé InChI: BTIJCTORPDVZCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Difluoro-4H-benzo[1,4]oxazin-3-one is a useful research compound. Its molecular formula is C8H5F2NO2 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

5,7-Difluoro-4H-benzo[1,4]oxazin-3-one has shown significant promise in the field of oncology:

  • Inhibition of PI3Kα : Studies indicate that this compound acts as a potent inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway, which is critical for cell proliferation and survival in cancer cells. In particular, derivatives of this compound have demonstrated antiproliferative effects against various cancer cell lines, including HCT-116 and MDA-MB-231. The mechanism involves a dose-dependent decrease in phosphorylated Akt levels, suggesting induction of apoptosis through this pathway .
  • CDK9 Inhibition : The compound also serves as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a vital role in transcriptional regulation. In studies involving hematologic malignancies, treatment with this compound resulted in significant tumor regression in xenograft models, indicating its potential as a therapeutic agent for blood cancers .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For example:

  • Microbial Screening : Compounds synthesized from this scaffold were evaluated against various strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Study 1: Antiproliferative Activity

Objective : Evaluate the efficacy against cancer cell lines.

Results : In vitro studies revealed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics across multiple cancer types. The mechanism was identified as apoptosis induction via PI3Kα inhibition.

Case Study 2: Hematologic Malignancies

Objective : Assess the therapeutic potential in hematologic cancers.

Results : The compound led to substantial tumor regression in xenograft models derived from hematologic tumors when administered intermittently. This suggests promising clinical applications for treating such malignancies.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that ensure high yield and purity:

  • Starting Materials : The synthesis typically begins with precursors like 1,5-difluoro-2,4-dinitrobenzene.
  • Characterization Techniques : The final compounds are characterized using techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), HRMS (High Resolution Mass Spectrometry), and X-ray crystallography to confirm their structures and purity levels .

Analyse Des Réactions Chimiques

Condensation Reactions

A common approach involves cyclization of substituted benzoic acids or amides. For example, in the synthesis of 5,6-difluoro-2-methyl-4H-benzo[d] oxazin-4-one (a structurally similar compound), methyl-2-amino-5,6-difluorobenzoate reacts with acetic anhydride to form a cyclic intermediate . Subsequent reaction with hydrazine hydrate yields the quinazolinone derivative. This suggests that analogous difluoro-substituted precursors could undergo similar cyclization via nucleophilic attack, forming the oxazinone ring.

Key Steps :

  • Precursor : Fluorinated benzoic acid/amide.

  • Reagents : Acetic anhydride or hydrazine hydrate.

  • Conditions : Reflux in ethanol with magnetic stirring .

Nitration and Hydrogenation

Continuous flow protocols for benzoxazinones often involve nitration of fluorinated aryl ethers followed by hydrogenation and cyclization. For instance, 6-amino-2,2,7-trifluoro-4H-benzo oxazin-3-one is synthesized by dinitration of a trifluorophenoxy acetamide precursor, followed by hydrogenation and acid-catalyzed cyclization . While the fluorine positions differ, this highlights the feasibility of nitration and hydrogenation steps for introducing functional groups prior to cyclization.

Key Steps :

  • Precursor : Fluorinated phenoxy acetamide.

  • Reagents : 100% HNO₃ (for nitration), HCl (for acidification), and heat (80°C) .

Carbonylation

Palladium-catalyzed carbonylation with CO gas is another viable route. In the synthesis of 4H-benzo[e] oxazin-4-ones , ortho-iodophenols undergo carbonylation (using Pd(PPh₃)₄ and CO generated from Mo(CO)₆) to form oxazinone rings . This method could be adapted for difluoro-substituted starting materials, provided the iodine is positioned to enable cyclization.

Key Steps :

  • Precursor : Difluoro-substituted ortho-iodophenol.

  • Reagents : Pd(PPh₃)₄, CO gas, and triethylamine .

Mitsunobu Reaction

The Mitsunobu reaction (using DIAD, PPh₃, and alcohols) enables stereoselective synthesis of oxazinones. For example, benzo[b]oxazolo[3,4-d] oxazin-1-ones are synthesized via this method, forming the oxazine ring through nucleophilic displacement . This approach could be applied to difluoro-substituted substrates if a hydroxyl group is present.

Key Steps :

  • Precursor : Fluorinated benzyl(2-hydroxyphenyl)carbamate.

  • Conditions : THF, 0°C to room temperature .

Reaction Conditions and Optimization

MethodKey ConditionsYield/Purity References
CondensationReflux in ethanol, magnetic stirring95%
Nitration/HydrogenationContinuous flow, 80°C, 10 min83% (HPLC)
Carbonylation65°C, Pd(PPh₃)₄, CO gas76%
Mitsunobu Reaction0°C to rt, DIAD, PPh₃, THF74–88%

Structural Elucidation

Characterization of benzoxazinones typically involves:

  • IR Spectroscopy : Detection of C=O stretches (~1100 cm⁻¹) and NH stretches (absent in oxazinones) .

  • NMR :

    • ¹H NMR : Singlets for methyl groups (δ ~3.68) and aromatic protons (δ ~7.16) .

    • ¹³C NMR : Carbonyl carbons at δ ~160–168 .

  • GC-MS and Elemental Analysis : Confirm molecular weight and purity .

Research Findings and Challenges

  • Yield and Scalability : Continuous flow methods (e.g., nitration/hydrogenation) offer improved yields (83%) compared to batch processes .

  • Functional Group Tolerance : Electron-withdrawing groups (e.g., nitro) enhance reaction rates, while electron-donating groups (e.g., methyl) may require longer reaction times .

  • Regioselectivity : Fluorine substitution patterns critically influence cyclization efficiency and product stability.

Propriétés

Formule moléculaire

C8H5F2NO2

Poids moléculaire

185.13 g/mol

Nom IUPAC

5,7-difluoro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H5F2NO2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3H2,(H,11,12)

Clé InChI

BTIJCTORPDVZCN-UHFFFAOYSA-N

SMILES canonique

C1C(=O)NC2=C(O1)C=C(C=C2F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.